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Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
aminophenethyl alcohol, more systematically named 1-(3-aminophenyl)ethanol. This
compound is of interest to researchers in medicinal chemistry and drug development due to its
structural motifs. This document presents its characteristic Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format,
accompanied by detailed experimental protocols and a workflow visualization to facilitate
understanding and replication.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained for 1-(3-aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectral Data of 1-(3-aminophenyl)ethanol
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Coupling

Chemical Shift L . Proposed
(5) ppm Multiplicity Integration Constant (J) Assignment
Hz
7.10-7.25 m 1H - Ar-H
6.60 - 6.80 m 3H - Ar-H
4.75 q 1H 6.4 -CH(OH)-
3.65 (broad s) S 2H - -NHz
2.50 (broad s) s 1H - -OH
1.35 d 3H 6.4 -CHs
Table 2: 3C NMR Spectral Data of 1-(3-aminophenyl)ethanol
Chemical Shift (8) ppm Proposed Assignment
146.5 Ar-C (C-NH2)
145.8 Ar-C (C-CH(OH))
129.2 Ar-CH
117.5 Ar-CH
1151 Ar-CH
113.8 Ar-CH
704 -CH(OH)-
25.1 -CHs
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of 1-(3-aminophenyl)ethanol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3350 - 3200 Strong, Broad ]

stretch (amine)
3030 Medium Aromatic C-H stretch
2970 - 2850 Medium Aliphatic C-H stretch

1600, 1580, 1490

Medium-Strong

Aromatic C=C bending

1450 Medium CHs bending
1370 Medium C-O-H bending
1260 - 1050 Strong C-O stretch
Aromatic C-H out-of-plane
880 - 780 Strong ) o
bending (meta-substitution)
Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data of 1-(3-aminophenyl)ethanol[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Proposed Fragment

137 Moderate [M]* (Molecular lon)
122 High [M - CHs]*

[M-CHs - COJ* or
94 Base Peak

rearrangement product
77 Moderate [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific

instrument parameters for the cited data may vary, these protocols represent standard

practices for the analysis of aromatic alcohols and amines.
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NMR Spectroscopy

A solution of 1-(3-aminophenyl)ethanol (approximately 10-20 mg) is prepared in a deuterated
solvent (e.g., CDCIs or DMSO-ds, 0.5-0.7 mL) in a standard 5 mm NMR tube. *H and 13C NMR
spectra are recorded on a 400 MHz or 500 MHz spectrometer. *H NMR data is typically
acquired with 16-32 scans, while 13C NMR requires a greater number of scans (e.g., 1024 or
more) due to the low natural abundance of the 13C isotope. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample, a small amount of 1-(3-aminophenyl)ethanol is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g.,
NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range
of 4000-400 cm~1,

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the mass analysis. A dilute
solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into
the GC. The compound is separated on a capillary column (e.g., a non-polar or medium-
polarity column) with helium as the carrier gas. The GC oven temperature is programmed to
ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure
proper separation and elution. The eluted compound then enters the mass spectrometer, where
it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated
based on their mass-to-charge ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of 3-
aminophenethyl alcohol.
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Caption: Workflow for the spectral characterization of 3-aminophenethyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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